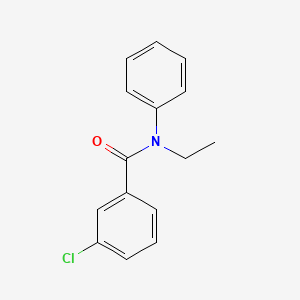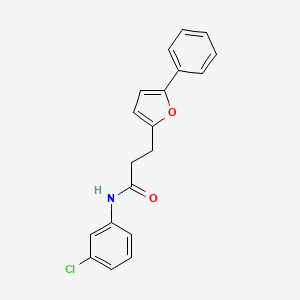
3-chloro-N-ethyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-ethyl-N-phenylbenzamide is an organic compound with the molecular formula C15H14ClNO and a molecular weight of 259.73 g/mol . It is a derivative of benzamide, characterized by the presence of a chlorine atom at the third position of the benzene ring, an ethyl group, and a phenyl group attached to the nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-ethyl-N-phenylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-ethyl-N-phenylaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Substitution Products: Depending on the nucleophile, products such as N-ethyl-N-phenyl-3-aminobenzamide or N-ethyl-N-phenyl-3-thiobenzamide can be formed.
Oxidation Products: N-ethyl-N-phenyl-3-chlorobenzamide N-oxide.
Reduction Products: N-ethyl-N-phenylbenzylamine.
Scientific Research Applications
3-Chloro-N-ethyl-N-phenylbenzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of specialty chemicals and as a reagent in chemical reactions
Mechanism of Action
The mechanism of action of 3-chloro-N-ethyl-N-phenylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 3-Chloro-N-ethyl-N-phenylpropanamide
- 2-Chloro-N-ethyl-N-phenylbenzamide
- 3-Chloro-N-ethyl-N-(m-tolyl)benzamide
Comparison: 3-Chloro-N-ethyl-N-phenylbenzamide is unique due to the specific positioning of the chlorine atom and the combination of ethyl and phenyl groups attached to the nitrogen atom. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications .
Properties
CAS No. |
329058-16-4 |
|---|---|
Molecular Formula |
C15H14ClNO |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
3-chloro-N-ethyl-N-phenylbenzamide |
InChI |
InChI=1S/C15H14ClNO/c1-2-17(14-9-4-3-5-10-14)15(18)12-7-6-8-13(16)11-12/h3-11H,2H2,1H3 |
InChI Key |
JILGHFVKCJZSDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[N'-(5-chloro-2-methoxyphenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]-3-methoxybenzamide](/img/structure/B11037498.png)
![5-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11037499.png)
![3-(5-phenylfuran-2-yl)-N-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B11037506.png)

![2-[(4-isopropylphenyl)amino]-8-methyl-4-phenyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11037525.png)
![N-[1-(2,5-Dimethoxyphenyl)ethyl]acrylamide](/img/structure/B11037532.png)
![2-(6-oxo-1,3-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)-N-phenylacetamide](/img/structure/B11037539.png)
![(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(pyridin-3-yl)methanone](/img/structure/B11037552.png)
![N-[(2Z)-4-oxo-3,4-dihydro-2H-1,3-benzothiazin-2-ylidene]-2-phenylacetamide](/img/structure/B11037553.png)
![N-{(Z)-[(3,5-dimethylphenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}acetamide](/img/structure/B11037555.png)
![(1Z)-1-(1,3-benzodioxol-5-ylimino)-8-ethyl-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037564.png)

![Tetramethyl 5',5',8'-trimethyl-6'-[3-(4-nitrophenyl)acryloyl]-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-C]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11037581.png)
![(1Z)-4,4,6-trimethyl-1-{[3-(trifluoromethyl)phenyl]imino}-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11037587.png)
